Bienvenue dans la boutique en ligne BenchChem!

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Key D2AAK1 scaffold intermediate. The pre-installed 6-bromo substituent enables late-stage Suzuki and Buchwald-Hartwig cross-coupling for rapid SAR library synthesis—chemistry impossible without this halogen handle. Bromine also electronically tunes the indole core, modulating NH pKa and D2 receptor binding affinity. With a predicted LogP of ~4.5, this high-lipophilicity reference compound supports CNS penetration and ADME correlation studies. Ideal for medicinal chemistry teams optimizing multi-target antipsychotic and neuroprotective candidates.

Molecular Formula C20H19BrN2
Molecular Weight 367.3 g/mol
Cat. No. B8046013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole
Molecular FormulaC20H19BrN2
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CNC3=C2C=CC(=C3)Br)CC4=CC=CC=C4
InChIInChI=1S/C20H19BrN2/c21-17-6-7-18-19(13-22-20(18)12-17)16-8-10-23(11-9-16)14-15-4-2-1-3-5-15/h1-8,12-13,22H,9-11,14H2
InChIKeyQQRHOHREGPLUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole is a Strategic Procurement Choice for CNS Drug Discovery


3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole (CAS 1637781-38-4) is a synthetic 3-(tetrahydropyridinyl)indole derivative belonging to the D2AAK1 scaffold family [1]. This compound class has demonstrated nanomolar affinity for aminergic GPCRs, particularly dopamine D2 receptors, and serves as a privileged structure for developing multi-target antipsychotic and neuroprotective agents [2]. The 6-bromo substitution on the indole core distinguishes it from other analogs as a key synthetic intermediate enabling further functionalization via cross-coupling reactions.

Why Simple 3-(Tetrahydropyridinyl)indole Analogs Cannot Replace 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole in Synthesis


Generic substitution fails because the 6-bromo substituent is not merely a spectator group; it is a critical synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions [1]. The absence of this halogen precludes Suzuki, Buchwald-Hartwig, and other coupling chemistries essential for generating structure-activity relationship (SAR) libraries around the D2AAK1 scaffold [2]. Furthermore, the electron-withdrawing bromine atom modulates both the pKa of the indole NH and the electron density of the aromatic ring, directly influencing receptor binding affinity and selectivity in a manner distinct from other halogen or hydrogen substitutions [1].

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decisions


Synthetic Utility: Presence of a Versatile Halogen Handle vs. Non-Brominated Parent

The 6-bromo substituent on the indole ring of the target compound enables direct participation in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) for late-stage diversification [1]. In contrast, the non-brominated parent compound, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, lacks this synthetic handle, requiring additional halogenation steps that can be low-yielding (typically <65% under electrophilic conditions) and introduce regioselectivity challenges between the C5 and C6 positions [2].

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Receptor Binding Affinity: 6-Bromo Substitution Effect on D2 Receptor Interaction vs. 5-Ethoxy Analog

In the D2AAK1 derivative series, substitution at the indole 6-position with halogens is reported to modulate dopamine D2 receptor binding affinity through electronic and steric effects [1]. While the 5-ethoxy analog D2AAK1_3 exhibits a Ki of 151 nM at the human D2 receptor, the 6-bromo substitution pattern in related D2AAK1 derivatives has been associated with altered binding kinetics due to the electron-withdrawing nature of bromine affecting the protonation state of the interacting nitrogen [2]. Direct comparative binding data for the 6-bromo compound specifically must be confirmed experimentally.

Dopamine D2 Receptor Binding Affinity Antipsychotic

Predicted Physicochemical Properties: LogP and Solubility vs. Non-Halogenated and 5-Ethoxy Analogs

The calculated octanol-water partition coefficient (LogP) for 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole is predicted to be higher than its non-brominated counterpart (LogP 4.5 vs. 3.8) and the 5-ethoxy analog (LogP 3.5) due to the lipophilic contribution of the bromine atom . This increased lipophilicity may enhance blood-brain barrier permeability but also reduce aqueous solubility. The predicted pKa of the indole NH (approximately 16.13) is consistent with the class but not directly modulated by the 6-bromo substitution .

Lipophilicity ADME Drug-likeness

Receptor Subtype Selectivity Potential: Serotonin 5-HT2A/5-HT1A Binding vs. Dopamine D2 Preference in the Parent Scaffold

The parent compound, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, displays dual 5-HT1A (pKi 5.00) and 5-HT2A (pKi 7.81) receptor binding, alongside its dopamine D2 activity [1]. The introduction of the 6-bromo substituent in the target compound is expected to alter the binding profile across these aminergic GPCRs due to steric and electronic effects at the indole 6-position interacting with receptor binding pocket residues [2]. Systematic comparison of binding profiles across the D2AAK1 series reveals that indole substitution position significantly modulates the selectivity ratio between D2 and 5-HT2A receptors.

Polypharmacology 5-HT2A 5-HT1A Receptor Selectivity

Optimal Research and Industrial Application Scenarios for 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole Based on Verified Differentiators


Late-Stage Diversification via Cross-Coupling for CNS-Focused SAR Libraries

The pre-installed 6-bromo substituent enables medicinal chemistry teams to rapidly generate diverse compound libraries through Suzuki coupling with aryl/heteroaryl boronic acids or Buchwald-Hartwig amination to introduce nitrogen-containing fragments [1]. This is directly supported by the absence of a synthetic handle on the non-halogenated parent scaffold, which would require additional, potentially low-yielding halogenation steps [2].

Electronic Perturbation Probe for D2 Dopamine Receptor Pharmacophore Mapping

The electron-withdrawing bromine at the indole 6-position provides a distinct electronic perturbation compared to electron-donating substituents (e.g., 5-ethoxy in D2AAK1_3, Ki=151 nM at D2) and the unsubstituted parent compound [1]. This enables systematic exploration of how indole ring electronics influence the key salt bridge interaction between the protonatable tetrahydropyridine nitrogen and Asp(3.32) of the D2 receptor, as established in molecular docking studies of related analogs [2].

Reference Compound for CNS Drug-likeness Optimization in the D2AAK1 Chemical Series

With a predicted LogP of approximately 4.5 (approximately 0.7-1.0 log units higher than non-brominated and 5-ethoxy analogs) [1], the 6-bromo derivative serves as a high-lipophilicity reference point for establishing correlations between LogP, CNS penetration, and receptor binding within the tetrahydropyridinylindole scaffold. This is critical for balancing target engagement with ADME properties during lead optimization.

Starting Material for Synthesis of Multi-Target Antipsychotic Candidates with Defined Polypharmacology

Building on the established multi-target profile of the D2AAK1 scaffold (nanomolar D2 affinity, activity at 5-HT1A, 5-HT2A, and other aminergic GPCRs) [1], the target compound can be further functionalized at the 6-position to fine-tune the selectivity profile between D2 and serotonin receptor subtypes. The systematic SAR reported in the 2022 Koszła et al. study provides a roadmap for substituent effects on polypharmacology that can guide selection of coupling partners [2].

Quote Request

Request a Quote for 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.